tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate
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Overview
Description
tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: is a synthetic organic compound often used in peptide synthesis. The compound features a tert-butyl ester, an Fmoc-protected amino group, and a methoxymethoxy-protected phenyl group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride in the presence of a base like triethylamine.
Formation of the ester: The carboxylic acid group is esterified using tert-butyl alcohol and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Protection of the phenol group: The phenol group is protected using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of solid-phase synthesis techniques can also streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Free amino group for further reactions.
Scientific Research Applications
tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: is used in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for research purposes.
Medicine: Potential use in drug development and synthesis of therapeutic peptides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action depends on its use. In peptide synthesis, the Fmoc group protects the amino group during chain elongation. The tert-butyl ester and methoxymethoxy groups protect other functional groups, preventing side reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-(Boc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: Uses Boc (tert-butyloxycarbonyl) instead of Fmoc for amino protection.
tert-Butyl (S)-2-(Cbz-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: Uses Cbz (carbobenzyloxy) for amino protection.
Uniqueness
The use of Fmoc for amino protection is advantageous due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis.
Properties
Molecular Formula |
C30H33NO6 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoate |
InChI |
InChI=1S/C30H33NO6/c1-30(2,3)37-28(32)26(17-20-11-5-10-16-27(20)36-19-34-4)31-29(33)35-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h5-16,25-26H,17-19H2,1-4H3,(H,31,33) |
InChI Key |
RJNMVRFSXVLGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1OCOC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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